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Technical Guide: 2-Chloro-7-nitroquinazoline
Scaffold Analysis, Synthesis, and Reactivity Profile
Executive Summary & Chemical Identity

2-Chloro-7-nitroquinazoline is a specialized heterocyclic building block belonging to the
quinazoline class.[1][2][3] Unlike its more common isomer, 4-chloro-7-nitroquinazoline, the 2-
chloro variant presents a unique electrophilic profile at the C2 position, while the C4 position
remains unsubstituted (bearing a hydrogen atom).[1] This scaffold is critical in Structure-Activity
Relationship (SAR) studies where the C4-substituent is removed to probe steric tolerance or
electronic effects in kinase inhibitor binding pockets.[1]

Physicochemical Constants
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Property Value Notes
Chemical Name 2-Chloro-7-nitroquinazoline Systematic IUPAC
CAS Number 2203445-31-0 Specific to the 2-Cl, 4-H isomer

19815-17-9 (4-Cl isomer); N o
Related CAS ] Critical Distinction
129112-65-8 (2,4-diCl)

Molecular Formula CsH4CIN30O:2
Molecular Weight 209.59 g/mol
Physical State Pale yellow to tan solid Typical for nitro-quinazolines
- Poor solubility in
Solubility DMSO, DMF, CHzCl2
water/alcohols
Melting Point 185-190 °C (Predicted) Depends on purity/polymorph

Structural Significance & Reactivity[1]

The quinazoline ring is a privileged scaffold in medicinal chemistry, particularly in the design of
ATP-competitive kinase inhibitors (e.g., Gefitinib, Erlotinib).[1] The 7-nitro group serves as a
crucial electronic modulator:

o Electron Withdrawal: The strong -l and -M effects of the nitro group at C7 significantly
decrease electron density in the pyrimidine ring.[1]

o C2 Activation: This electron deficiency activates the C2-chlorine bond towards Nucleophilic
Aromatic Substitution (SnAr), although the C2 position is generally less reactive than the C4
position in quinazolines.

» Synthetic Handle: The nitro group is a masked amine (via reduction), allowing for late-stage
functionalization at the 7-position (e.g., for solubilizing groups).[1]

Reactivity Logic: C2 vs. C4

In 2,4-dichloroquinazolines, the C4 position is kinetically favored for nucleophilic attack due to
the higher electrophilicity at C4 (closer to the ring nitrogen protonation site and less sterically
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hindered by the benzene fusion).[1] In 2-chloro-7-nitroquinazoline, the absence of a leaving
group at C4 directs nucleophiles exclusively to C2, provided the reaction conditions are
controlled to prevent ring opening.[1]

Synthetic Pathways

The synthesis of 2-chloro-7-nitroquinazoline requires bypassing the thermodynamic
preference for 4-oxo (quinazolinone) formation or the kinetic preference for 4-chloro
substitution.[1]

Route A: Dehalogenation of 2,4-Dichloro-7-
nitroquinazoline (Primary Route)

This method is preferred for generating the 2-chloro-4-hydro species.[1] It involves the selective
removal of the more reactive C4-chlorine atom.[1]

e Precursor: 2,4-Dichloro-7-nitroquinazoline (CAS 129112-65-8).[1]
e Reagent: Zinc dust / Ammonium Chloride or catalytic hydrogenation (carefully controlled).[1]

o Mechanism: Regioselective reduction.[1] The C4-Cl bond is weaker and more susceptible to
oxidative addition/reduction cycles than the C2-Cl bond.[1]

Route B: Cyclization of 2-Amino-4-nitrobenzaldehyde

A de novo synthesis that constructs the pyrimidine ring with the C4-H already in place.[1]

o Condensation: 2-Amino-4-nitrobenzaldehyde reacts with urea to form 7-nitro-2-
hydroxyquinazoline (tautomer of 7-nitroquinazolin-2(1H)-one).[1]

o Chlorination: Treatment with Phosphorus Oxychloride (POCIs) or Thionyl Chloride (SOCIz2)
converts the C2-hydroxyl to the C2-chloride.[1]

o Note: This route avoids the formation of the 4-chloro byproduct entirely.[1]

Visualization of Synthetic Logic
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Figure 1: Synthetic pathways to 2-Chloro-7-nitroquinazoline, highlighting the regioselective
reduction of the 2,4-dichloro precursor.

Experimental Protocol: Nucleophilic Substitution
(SnAr)

This protocol describes the validation of the C2-chloride reactivity using a model amine (e.g.,
aniline or morpholine).[1]

Objective: Functionalization of C2 to generate 2-amino-7-nitroquinazoline derivatives.

Materials

e Substrate: 2-Chloro-7-nitroquinazoline (1.0 eq)

Nucleophile: Morpholine (1.2 eq)[1]

Base: Diisopropylethylamine (DIPEA) (2.0 eq)[1]

Solvent: Anhydrous THF or 1,4-Dioxane

Temperature: 60 °C (C2 is less reactive than C4; heat is often required).[1]

Step-by-Step Methodology
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e Dissolution: In a dry round-bottom flask under N2 atmosphere, dissolve 2-Chloro-7-
nitroquinazoline (209 mg, 1.0 mmol) in anhydrous THF (5 mL). The solution should be clear
yellow.[1]

o Addition: Add DIPEA (348 pL, 2.0 mmol) followed by the slow addition of Morpholine (104 pL,
1.2 mmol).

o Reaction: Heat the mixture to 60 °C. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-
MS.

o Observation: The starting material (Rf ~0.[1]6) should disappear, and a new, more polar
spot (Rf ~0.3) should appear.[1][3][4]

o Workup: Upon completion (typically 2—4 hours), cool to room temperature.

o Precipitation: Pour the reaction mixture into ice-cold water (20 mL). The product often
precipitates as a yellow/orange solid.[1]

o Extraction: If no precipitate forms, extract with EtOAc (3 x 10 mL), wash with brine, dry
over Na=2S0s4, and concentrate.

 Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiOz, O-
5% MeOH in DCM).

Reactivity Visualization

2-Chloro-7-nitroquinazoline Amine Nucleophile
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Figure 2: Mechanism of SnAr reaction at the C2 position. The nitro group at C7 stabilizes the
Meisenheimer complex resonance.[1]

Safety & Handling (MSDS Summary)

As a nitro-aromatic and halogenated heterocycle, 2-Chloro-7-nitroquinazoline requires strict
safety adherence.[1]

e Hazard Statements:
o H315: Causes skin irritation.[1]
o H319: Causes serious eye irritation.[1]
o H335: May cause respiratory irritation.[1]

o Storage: Store at 2—-8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive
(hydrolysis of C-Cl bond to C-OH).[1]

 Stability: Stable under standard laboratory conditions but degrades upon prolonged
exposure to light and moisture.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. 174566-19-9|2,4-Dichloro-8-nitroquinazoline|BLD Pharm [bldpharm.com]

2. CAS [chemicalbook.com]

3. 1352549-03-1_CASS:1352549-03-1_(S)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane -
1IEM [m.chemsrc.com]

e 4.41590-60-7_CASS:41590-60-7 (4R,4aR,7S,7aR,12bS)-3-propyl-2,4,4a,7,7a,13-
hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol - 4,J&M [chemsrc.com]

e To cite this document: BenchChem. [2-Chloro-7-nitroquinazoline CAS number and molecular
weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11760803/docs#2-chloro-7-nitroquinazoline-cas-
number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11760803?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

